molecular formula C15H24FN5O B7056271 2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide

2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide

Cat. No.: B7056271
M. Wt: 309.38 g/mol
InChI Key: ZQDIYGHISRVMTA-UHFFFAOYSA-N
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Description

2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide is a synthetic organic compound that features a complex structure incorporating a fluoropyrimidine moiety, a piperidine ring, and a dimethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide typically involves multiple steps:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would involve optimization of the above steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: NaOMe, KOtBu

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-fluorinated or reduced piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Studies have explored its effects on cellular processes and its potential use in treating diseases such as cancer and neurological disorders .

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of agrochemicals and other specialty chemicals. Its fluorinated pyrimidine core is particularly valuable for developing compounds with enhanced biological activity and stability .

Mechanism of Action

The mechanism of action of 2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(6-ethyl-5-chloropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide
  • 2-[4-[(6-ethyl-5-bromopyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide
  • 2-[4-[(6-ethyl-5-iodopyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide

Uniqueness

Compared to its analogs, 2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly alter the compound’s chemical and biological properties, enhancing its stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24FN5O/c1-4-12-14(16)15(18-10-17-12)19-11-5-7-21(8-6-11)9-13(22)20(2)3/h10-11H,4-9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDIYGHISRVMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2CCN(CC2)CC(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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